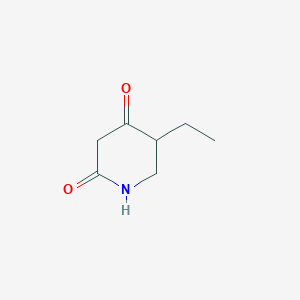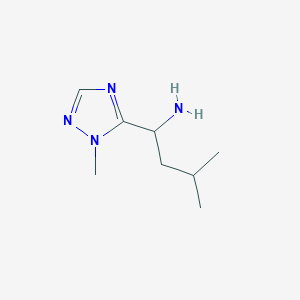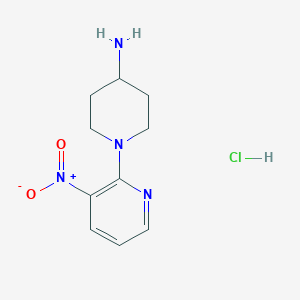
8-(Trifluoromethoxy)quinolin-4-ol
Übersicht
Beschreibung
8-(Trifluoromethoxy)quinolin-4-ol (TFMQ) is an organic compound with a wide range of applications in scientific research. It is a derivative of quinoline, an aromatic heterocyclic organic compound, and is characterized by its unique trifluoromethoxy functional group. It is a colorless, crystalline solid that is soluble in various organic solvents. Its chemical structure and properties make it an ideal compound for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
8-(Trifluoromethoxy)quinolin-4-ol serves as a crucial scaffold in drug discovery due to its structural similarity to biologically active quinoline compounds . Its trifluoromethoxy group may enhance binding affinity and selectivity towards biological targets, making it valuable for developing new therapeutic agents.
Catalysis
In catalysis, this compound could be explored for its potential as a ligand in transition metal-catalyzed reactions . The electron-withdrawing trifluoromethoxy group might stabilize transition states and intermediates, leading to more efficient catalytic processes.
Material Science
The unique electronic properties of 8-(Trifluoromethoxy)quinolin-4-ol may contribute to the development of advanced materials, such as liquid crystals and organic semiconductors . Its ability to form stable π-π interactions can be advantageous in creating ordered structures.
Agriculture
In agriculture, derivatives of this compound could be investigated for their use as growth promoters or pesticides . The trifluoromethoxy group’s resistance to metabolic degradation could result in compounds with longer-lasting effects.
Analytical Chemistry
This compound’s distinct spectroscopic properties could be utilized in analytical chemistry for the development of novel fluorescent probes or sensors. Its structural rigidity and electron-withdrawing groups might enhance fluorescence quantum yields.
Environmental Science
8-(Trifluoromethoxy)quinolin-4-ol could be studied for environmental applications, such as the detection of pollutants or the synthesis of environmentally benign materials . Its potential for bioaccumulation and interaction with various environmental factors would be key areas of research.
Biochemistry
In biochemistry, the compound’s interaction with enzymes and proteins could be of interest, particularly in understanding the role of fluorinated compounds in biological systems . It could also serve as a building block for the synthesis of more complex bioactive molecules.
Medicinal Chemistry
Lastly, in medicinal chemistry, 8-(Trifluoromethoxy)quinolin-4-ol could be used to design and synthesize new drug candidates with improved pharmacokinetic properties . Its structural features might contribute to better membrane permeability and metabolic stability.
Wirkmechanismus
Target of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s Log Po/w values indicate its lipophilicity, which can impact its bioavailability .
Result of Action
As a quinoline derivative, it may have antimicrobial, antitumor, and antiviral effects, but the specific effects of this compound require further investigation.
Eigenschaften
IUPAC Name |
8-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-7(15)4-5-14-9(6)8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUUZJLMLDZNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656134 | |
| Record name | 8-(Trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethoxy)quinolin-4-ol | |
CAS RN |
40516-41-4 | |
| Record name | 8-(Trifluoromethoxy)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)